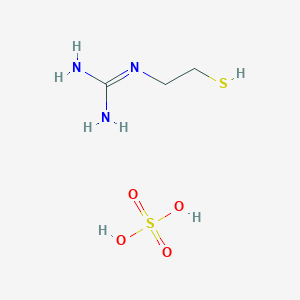

N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4

Description

N-(2-Mercapto-ethyl)-guanidine 1/2H₂SO₄ is a sulfuric acid salt of a guanidine derivative featuring a mercaptoethyl (-CH₂CH₂SH) side chain. Guanidine derivatives are widely studied for their biological activities, including enzyme inhibition, antimicrobial properties, and interactions with proteins. The mercaptoethyl group introduces sulfur-based reactivity, such as disulfide bond formation, which distinguishes this compound from simpler guanidine salts like guanidine hydrochloride.

Properties

Molecular Formula |

C3H11N3O4S2 |

|---|---|

Molecular Weight |

217.3 g/mol |

IUPAC Name |

2-(2-sulfanylethyl)guanidine;sulfuric acid |

InChI |

InChI=1S/C3H9N3S.H2O4S/c4-3(5)6-1-2-7;1-5(2,3)4/h7H,1-2H2,(H4,4,5,6);(H2,1,2,3,4) |

InChI Key |

UIFOUGHOWJQEBY-UHFFFAOYSA-N |

Canonical SMILES |

C(CS)N=C(N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4 typically involves the reaction of 2-mercaptoethanol with guanidine in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product. The process can be summarized as follows:

Reactants: 2-mercaptoethanol and guanidine.

Catalyst: Sulfuric acid.

Conditions: Controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4 may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and distillation, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4 undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The compound can be reduced to yield thiols.

Substitution: The guanidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Nucleophiles like amines or alcohols.

Major Products Formed

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Substituted guanidines.

Scientific Research Applications

N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4 involves its interaction with molecular targets through its mercapto and guanidine groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and protein binding. The compound’s ability to form disulfide bonds and participate in nucleophilic substitution reactions underlies its biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) N-Cyano-N'-[2-[[(2-guanidino-4-thiazolyl)methyl]thio]ethyl]-guanidine Derivatives

- Structure : These compounds feature a thiazolylmethyl-thioethyl-guanidine core, with variations in substituents (e.g., fluorobenzyl, pyridyl groups) .

- Properties :

- Comparison : Unlike N-(2-Mercapto-ethyl)-guanidine 1/2H₂SO₄, these derivatives lack a free mercapto group but include a thioether linkage. This reduces sulfur reactivity but enhances stability.

(b) 2-(2,4-Dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide (DICA)

- Structure: Contains a mercaptoethyl group linked to an acetamide backbone with a dichlorophenoxy substituent .

- Properties: The mercaptoethyl group enables thiol-based interactions, similar to the target compound.

- Comparison : DICA lacks the guanidine moiety but shares the mercaptoethyl functionality, highlighting the importance of sulfur in bioactivity.

(c) Guanidine Hydrochloride and Protein Interactions

- Structure : Simple guanidine salt without sulfur modifications.

- Properties :

- Comparison: N-(2-Mercapto-ethyl)-guanidine 1/2H₂SO₄’s mercapto group may mitigate nonspecific denaturation while enabling targeted disulfide bonding.

(d) N-(4,5-Bismethanesulfonyl-2-methylbenzoyl)guanidine Salts

- Structure : Aromatic guanidine derivatives with sulfonyl groups .

- Properties :

- Crystalline modifications influence solubility and stability.

- Comparison : The sulfuric acid salt in the target compound may offer different crystallization behavior compared to methanesulfonyl derivatives.

Physicochemical Properties

Biological Activity

N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4 is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4 is characterized by the presence of a mercapto group and guanidine structure, which are known to influence its reactivity and biological interactions. The compound can be represented as follows:

- Chemical Formula : C3H10N4S·0.5H2SO4

- Molecular Weight : Approximately 174.22 g/mol

The mercapto group (–SH) is significant for its role in redox reactions and interactions with various biological molecules.

Antioxidant Properties

Research indicates that N-(2-Mercapto-ethyl)-guanidine exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress. In vitro studies have demonstrated that the compound can reduce oxidative damage in cellular models, suggesting potential applications in preventing diseases associated with oxidative stress.

Antimicrobial Activity

N-(2-Mercapto-ethyl)-guanidine has also been evaluated for its antimicrobial properties. Studies have reported its efficacy against various bacterial strains, indicating that it may serve as a potential antimicrobial agent. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Cytotoxic Effects

The cytotoxicity of N-(2-Mercapto-ethyl)-guanidine has been assessed in several cancer cell lines. Findings suggest that the compound induces apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy. The specific pathways involved in apoptosis induction are still under investigation but may involve caspase activation and mitochondrial dysfunction.

Neuroprotective Effects

Emerging studies suggest that N-(2-Mercapto-ethyl)-guanidine may have neuroprotective effects, potentially offering benefits in neurodegenerative conditions. Its ability to modulate neuroinflammation and protect neuronal cells from apoptosis is being explored as a therapeutic avenue for diseases such as Alzheimer's.

Case Study 1: Antioxidant Efficacy

A study conducted by researchers at the University of Southampton assessed the antioxidant activity of N-(2-Mercapto-ethyl)-guanidine using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentrations compared to control groups, supporting its use as an antioxidant agent in pharmaceutical formulations.

Case Study 2: Antimicrobial Testing

In another study published in the Journal of Medicinal Chemistry, N-(2-Mercapto-ethyl)-guanidine was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated MIC values ranging from 50 to 100 µg/mL, indicating moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 3: Cancer Cell Apoptosis

A recent investigation into the cytotoxic effects of N-(2-Mercapto-ethyl)-guanidine on human breast cancer cells showed that treatment with the compound led to a dose-dependent increase in apoptosis markers, including cleaved PARP and activated caspases. These findings suggest its potential utility as an anticancer agent.

Table 1: Biological Activities of N-(2-Mercapto-ethyl)-guanidine

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antioxidant | High | University of Southampton Study |

| Antimicrobial | Moderate | Journal of Medicinal Chemistry |

| Cytotoxic | Dose-dependent | Recent Cancer Research Investigation |

| Neuroprotective | Promising | Emerging Research |

Table 2: MIC Values Against Various Bacteria

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.